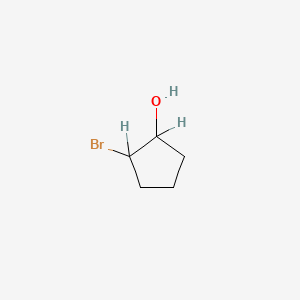

2-Bromocyclopentanol

Description

The exact mass of the compound this compound is 163.98368 g/mol and the complexity rating of the compound is 65.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVWZYQFAVLQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942536 | |

| Record name | 2-Bromocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20377-79-1, 28435-62-3, 74305-04-7 | |

| Record name | Cyclopentanol, 2-bromo-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, 2-bromo-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028435623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Chemistry of Halohydrins and Substituted Cyclopentanes

2-Bromocyclopentanol (B1604639) belongs to the class of organic compounds known as halohydrins, which are characterized by the presence of a halogen atom and a hydroxyl group on adjacent carbon atoms. chemistrysteps.com It is also a substituted cyclopentane (B165970), a five-membered carbocyclic ring that is a common motif in many natural products and synthetic compounds. The cyclopentane ring in this compound can exist in various conformations, which influences the reactivity of its functional groups.

The relative orientation of the bromine and hydroxyl groups gives rise to two diastereomers: cis-2-bromocyclopentanol and trans-2-bromocyclopentanol (B54715). nist.govnist.gov In the cis isomer, the bromine and hydroxyl groups are on the same side of the cyclopentane ring, while in the trans isomer, they are on opposite sides. nist.govnist.gov This stereochemical difference has a profound impact on the chemical behavior of the molecule, particularly in reactions where the spatial arrangement of these groups is critical. organicchemistrytutor.com

Significance As a Research Target and Synthetic Intermediate

The significance of 2-bromocyclopentanol (B1604639) in organic chemistry stems from its utility as a synthetic intermediate. smolecule.com The presence of two distinct functional groups, a bromine atom (a good leaving group) and a hydroxyl group (which can be a nucleophile or can be converted into other functional groups), allows for a wide range of chemical transformations.

For instance, treatment of this compound with a strong base can lead to an intramolecular SN2 reaction, forming cyclopentene (B43876) oxide, a valuable bicyclic ether. chemistrysteps.commsu.edu This reaction highlights the ability of this compound to serve as a precursor to epoxides, which are themselves important building blocks in organic synthesis. uobabylon.edu.iq Furthermore, the bromine atom can be displaced by various nucleophiles, and the hydroxyl group can undergo oxidation or esterification, providing access to a diverse array of substituted cyclopentane (B165970) derivatives.

Historical Development of Research Pertaining to 2 Bromocyclopentanol

Stereoselective Synthesis from Cyclopentene and its Derivatives

The double bond in cyclopentene provides a reactive site for the introduction of bromine and hydroxyl groups. The spatial arrangement of these groups can be precisely controlled through specific synthetic strategies.

Halohydroxylation Reactions of Cyclopentene

Halohydroxylation, specifically bromohydroxylation, is a direct method for converting cyclopentene into this compound. This reaction involves the addition of a bromine atom and a hydroxyl group across the double bond.

The generally accepted mechanism for the bromohydroxylation of an alkene like cyclopentene involves the formation of a cyclic bromonium ion intermediate. vaia.compearson.com The reaction is initiated by the electrophilic attack of the bromine molecule on the π-electrons of the cyclopentene double bond. pearson.com This leads to the formation of a three-membered ring containing a positively charged bromine atom. vaia.compearson.com This intermediate is highly strained and electrophilic, making it susceptible to nucleophilic attack. pearson.com In the presence of water, which acts as a nucleophile, the water molecule attacks one of the carbon atoms of the bromonium ion, leading to the opening of the ring. pearson.comlibretexts.org This is followed by deprotonation to yield the final this compound product. masterorganicchemistry.com N-bromosuccinimide (NBS) in aqueous solvents like dimethyl sulfoxide (DMSO) is often used as a source of bromine for this transformation, as it is a more stable and easier-to-handle reagent than elemental bromine. libretexts.orgvaia.com

A key feature of the bromohydroxylation of cyclopentene is its stereoselectivity, which results in anti-addition of the bromine and hydroxyl groups. vaia.comvaia.com This means that the two groups add to opposite faces of the cyclopentane ring, leading to the formation of trans-2-bromocyclopentanol. vaia.com182.160.97 The anti-stereochemistry is a direct consequence of the reaction mechanism. The bulky bromonium ion on one face of the cyclopentene ring shields that side from nucleophilic attack. vaia.com Consequently, the water molecule attacks one of the carbons of the bromonium ion from the opposite face (backside attack). pearson.commasterorganicchemistry.comjuliethahn.com This backside attack inverts the stereochemistry at the attacked carbon atom, resulting in the observed trans product. pearson.com Because the initial attack of bromine can occur on either face of the planar cyclopentene molecule with equal probability, a racemic mixture of the two trans enantiomers is typically formed. pearson.com

| Reactant | Reagent | Product | Stereochemistry |

| Cyclopentene | Br₂ / H₂O | trans-2-Bromocyclopentanol | Anti-addition |

| Cyclopentene | NBS / H₂O, DMSO | trans-2-Bromocyclopentanol | Anti-addition |

This table summarizes the stereochemical outcome of the bromohydroxylation of cyclopentene.

For symmetrical alkenes like cyclopentene, the regioselectivity of halohydrin formation is not a factor as the two carbon atoms of the double bond are equivalent. However, in the case of unsymmetrical alkenes, the reaction is regioselective and follows Markovnikov's rule. libretexts.orgmasterorganicchemistry.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. In the context of bromohydrin formation, the electrophilic bromine atom adds to the less substituted carbon, and the nucleophilic water molecule attacks the more substituted carbon of the bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com This is because the more substituted carbon can better stabilize the partial positive charge in the transition state of the ring-opening step. libretexts.org

Stereochemical Control in Bromohydrin Formation (Anti-Addition)

Ring-Opening Reactions of Cyclopentene Oxide (Epoxide)

An alternative approach to synthesizing this compound involves the ring-opening of cyclopentene oxide, an epoxide derivative of cyclopentene.

The strained three-membered ring of an epoxide is susceptible to ring-opening by nucleophiles. masterorganicchemistry.com The reaction of cyclopentene oxide with a bromide source, such as hydrogen bromide (HBr) or a metal bromide, can yield this compound. ugent.besci-hub.se This reaction typically proceeds via an SN2-like mechanism, where the bromide ion acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring. pearson.com This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in the trans isomer of this compound. pearson.com The choice of bromide source and reaction conditions can influence the outcome and efficiency of the reaction. For instance, the use of hydrogen halides can sometimes lead to rearrangements, especially if a carbocation intermediate is formed. sci-hub.se

| Starting Material | Reagent | Product | Key Feature |

| Cyclopentene Oxide | HBr | trans-2-Bromocyclopentanol | SN2-like ring-opening |

| Cyclopentene Oxide | Metal Bromide | trans-2-Bromocyclopentanol | Nucleophilic attack by bromide |

This table illustrates the ring-opening of cyclopentene oxide to form this compound.

Stereospecificity of Epoxide Ring Opening Reactions

The synthesis of trans-2-bromocyclopentanol can be achieved with high stereospecificity through the acid-catalyzed ring-opening of cyclopentene oxide. When reacted with a hydrohalic acid such as hydrogen bromide (HBr), the reaction proceeds via a mechanism analogous to an SN2 reaction. jiwaji.edu

The mechanism involves the initial protonation of the epoxide oxygen, which activates the ring and makes it a better leaving group. jiwaji.edu The bromide nucleophile then performs a backside attack on one of the electrophilic carbon atoms of the protonated epoxide. scribd.com This backside attack inverts the stereochemistry at the point of attack, leading exclusively to the formation of the trans diastereomer, where the bromo and hydroxyl groups are on opposite faces of the cyclopentane ring. scribd.comksu.edu.sa This anti-addition is a well-established and reliable method for generating trans-1,2-halohydrins from cyclic epoxides. jiwaji.eduscribd.com

Table 1: Stereospecific Ring-Opening of Cyclopentene Oxide

| Reactant | Reagent | Product | Stereochemistry |

| Cyclopentene oxide | HBr (aq) | (±)-trans-2-Bromocyclopentanol | anti-addition |

Reduction of Brominated Cyclopentanones

A common route to this compound involves the reduction of the corresponding ketone, 2-bromocyclopentanone (B1279250). cymitquimica.com This transformation is typically accomplished using standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄). The reduction of the carbonyl group creates a new stereocenter at the carbon bearing the hydroxyl group.

Because the starting material, 2-bromocyclopentanone, is a racemic mixture, its reduction results in the formation of a mixture of diastereomers: cis-2-bromocyclopentanol and trans-2-bromocyclopentanol. Each of these diastereomers is also formed as a racemic mixture. The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions, though it often provides a mixture that requires subsequent separation if a single diastereomer is desired. For instance, reductions of cyclic α-haloketones can be tuned to favor one diastereomer over another. researchgate.net

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure or enriched this compound requires asymmetric strategies that can control the absolute stereochemistry of the two chiral centers.

Enantioselective Catalytic Methods

Asymmetric catalysis offers a powerful method for producing specific enantiomers of this compound, primarily through the enantioselective reduction of 2-bromocyclopentanone. Two prominent strategies are biocatalytic reduction and asymmetric transfer hydrogenation.

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) and other alcohol dehydrogenases, are highly effective catalysts for the asymmetric reduction of prochiral ketones. nih.gov These enzymes, often used as purified proteins or in whole-cell systems, can exhibit high levels of both diastereoselectivity and enantioselectivity, providing access to specific stereoisomers of the target halohydrin.

Asymmetric Transfer Hydrogenation (ATH): Metal-based catalysts developed by Noyori and others are renowned for the highly enantioselective reduction of ketones. mdpi.comnobelprize.orgwikipedia.org For cyclic α-halo ketones, ruthenium-based catalysts like [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] can facilitate transfer hydrogenation from a hydrogen source (e.g., a formic acid/triethylamine mixture) to the ketone, yielding the chiral alcohol with excellent stereocontrol. mdpi.comnih.gov The choice of the chiral diamine ligand and the arene component is critical for achieving high selectivity.

Table 2: Examples of Enantioselective Catalytic Reduction of α-Halo Ketones

| Catalyst System | Substrate Class | Hydrogen Source | Typical d.r. (cis/trans) | Typical e.e. | Reference |

| Noyori/Ikariya Ru-catalyst | Cyclic α-bromo ketones | HCOOH/Et₃N | >99:1 | up to 97% | mdpi.com |

| Ketoreductases (KREDs) | α-halo ketones | Isopropanol (IPA) | Variable | Often >99% | nih.gov |

Chiral Auxiliary-Mediated Strategies

The use of a chiral auxiliary is a classical strategy in asymmetric synthesis. ddugu.ac.innumberanalytics.com This approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent stereocenter-forming reaction to occur on a specific face of the molecule, thereby inducing asymmetry. ddugu.ac.innumberanalytics.com After the desired stereochemistry is set, the auxiliary is removed to yield the enantiomerically enriched product.

While this is a powerful and widely used methodology for various transformations like aldol (B89426) reactions and Diels-Alder cycloadditions, specific applications for the synthesis of this compound are not extensively documented in readily available literature. harvard.edu In principle, a cyclopentene derivative could be functionalized with a chiral auxiliary, followed by a bromohydroxylation step where the auxiliary sterically blocks one face of the double bond, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would furnish the chiral this compound.

Diastereoselective Routes

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. ddugu.ac.in For this compound, which has two stereocenters, there are two pairs of enantiomers: (1R,2R)- and (1S,2S)-trans-2-bromocyclopentanol, and (1R,2S)- and (1S,2R)-cis-2-bromocyclopentanol.

As discussed previously, the acid-catalyzed ring-opening of cyclopentene oxide is a highly diastereoselective route that almost exclusively yields the trans diastereomer. jiwaji.eduscribd.com

Furthermore, catalytic hydrogenation or chemical reduction of substituted cyclopentene precursors can also be highly diastereoselective. For example, the reduction of certain cyclopentene derivatives with specific catalysts can control the approach of hydrogen, leading to the formation of a cyclopentane ring with a defined relative stereochemistry. A subsequent functional group transformation to install the bromo and hydroxyl groups could preserve this diastereoselectivity. Highly diastereoselective syntheses of trans-2-substituted cyclopentylamines have been reported, demonstrating that such control is feasible on the cyclopentane scaffold. nih.gov

Enantiomeric Resolution Techniques

When a synthesis produces a racemic mixture of this compound, enantiomeric resolution can be employed to separate the enantiomers. Kinetic resolution is a particularly effective technique. researchgate.net

In enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. jocpr.com For racemic alcohols, lipases are commonly used to catalyze enantioselective acylation. doi.orgnih.gov For example, in the presence of an acyl donor like vinyl acetate, a lipase (B570770) such as Candida antarctica lipase B (often immobilized as Novozym 435) can selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-2-bromocyclopentanol) unreacted. doi.orgrsc.org This allows for the separation of the slower-reacting alcohol from the newly formed ester, both in high enantiomeric purity, although the theoretical maximum yield for each is 50%. jocpr.comrsc.org

Table 3: Enzymatic Kinetic Resolution of Racemic Halohydrins

| Enzyme | Racemic Substrate | Acyl Donor | Resolved Products | Typical e.e. | Reference |

| Candida antarctica Lipase B (Novozym 435) | rac-2-bromocyclopentanol | Vinyl acetate | (S)-2-bromocyclopentanol & (R)-acetate | >97% | doi.org |

| Pseudomonas cepacia Lipase | Racemic bromohydrins | Acyl donor | Unreacted alcohol & acylated alcohol | High (E > 300) | rsc.org |

Intermolecular Reactions

Nucleophilic Substitution Reactions

Substitution at the Carbon Bearing Hydroxyl (C-OH bond)

The hydroxyl group (-OH) in this compound is a poor leaving group. For a substitution reaction to occur at the carbon atom attached to the hydroxyl group, the -OH group must first be converted into a better leaving group. This is typically achieved by protonating the hydroxyl group in the presence of a strong acid, such as concentrated aqueous HBr, to form a good leaving group, water (H₂O). pearson.com

Once the leaving group departs, a carbocation intermediate is formed. pearson.com This planar, sp2-hybridized carbocation is then susceptible to attack by a nucleophile. pearson.com For instance, in a reaction with concentrated HBr, a bromide ion (Br⁻) acts as the nucleophile, attacking the carbocation to form trans-1,2-dibromocyclopentane. pearson.com

Another example involves the reaction with hydrogen iodide (HI), which primarily yields 1-bromo-2-iodocyclopentane. pdx.edupdx.edu

Stereochemical Outcomes (Inversion, Retention, Racemization)

The stereochemistry of substitution reactions involving this compound is highly dependent on the reaction mechanism and the specific stereoisomer of the starting material.

Inversion of Configuration: In a typical Sₙ2 reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. askfilo.comlibretexts.org This is often referred to as a backside attack. libretexts.org For example, if an Sₙ2 reaction starts with an R enantiomer, it will produce an S enantiomer. libretexts.org

Retention and Racemization: When an optically active sample of trans-2-bromocyclopentanol is treated with concentrated aqueous HBr, the product is an optically inactive, or racemic, mixture of trans-1,2-dibromocyclopentane. pearson.comvaia.com This outcome, which appears as a retention of the trans configuration but results in a loss of optical activity, can be explained by the formation of a planar carbocation intermediate after the protonated hydroxyl group leaves. pearson.com The nucleophile (Br⁻) can then attack this planar intermediate from either face with equal probability, leading to a 50:50 mixture of the two enantiomers (racemization). pearson.comquora.com The reaction of (1R,2R)-2-bromocyclopentanol with sodium hydroxide also yields an optically inactive product. chegg.comaskfilo.com

The table below summarizes the stereochemical outcomes for different reaction types.

| Reaction Type | Stereochemical Outcome | Description |

| Sₙ2 | Inversion of configuration | The nucleophile attacks from the side opposite to the leaving group. libretexts.org |

| Sₙ1 | Racemization | A planar carbocation intermediate is formed, allowing for nucleophilic attack from either side. pearson.comquora.com |

Elimination Reactions

This compound can undergo elimination reactions, specifically dehydrobromination, to form cyclopentene derivatives. This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms. The treatment of this compound with a strong base, such as sodium hydroxide, can lead to the formation of cyclopentene oxide through an intramolecular Sₙ2 reaction. msu.edu In this process, the base first deprotonates the hydroxyl group to form an alkoxide, which then displaces the bromide ion. msu.edu

The reaction of trans-2-phenyl-1-bromocyclopentane with alcoholic potassium hydroxide (KOH) results in the formation of 1-phenylcyclopentene. edubull.com

Elimination reactions of substituted cyclopentanes are often governed by specific stereochemical and regiochemical principles.

Stereoselectivity: The E2 (bimolecular elimination) mechanism generally requires an anti-periplanar arrangement between the hydrogen being removed and the leaving group. In the case of intramolecular epoxide formation from trans-2-bromocyclopentanol, the alkoxide attacks the carbon bearing the bromine in an Sₙ2 fashion, which requires a specific stereochemical alignment for the reaction to proceed efficiently. msu.edu The trans isomer is better suited for this intramolecular reaction than the cis isomer. msu.edu

Regioselectivity: When multiple β-hydrogens are available for removal, the regioselectivity of the elimination often follows Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. oneonta.edu For instance, the dehydrohalogenation of 3-bromo-3-methylhexane with alcoholic KOH yields multiple alkene products. edubull.com

Dehydrobromination to Cyclopentene Derivatives

Oxidation Reactions to 2-Bromocyclopentanone

The hydroxyl group of this compound can be oxidized to a ketone, yielding 2-bromocyclopentanone. nih.gov This transformation can be achieved using various oxidizing agents. For instance, the oxidation of a related bromocyclopentanol derivative was accomplished using Swern oxidation conditions or tetra-n-propylammonium perruthenate/N-methylmorpholine-N-oxide (TPAP/NMO). semanticscholar.org Another effective reagent for this type of oxidation is 2-iodoxybenzoic acid (IBX). semanticscholar.org

Reductive Debromination to Cyclopentanol (B49286)

The bromine atom in this compound can be removed through a reductive debromination reaction to produce cyclopentanol. This transformation involves the replacement of the bromine atom with a hydrogen atom. While direct reductive debromination of this compound is not extensively detailed in the provided search results, the reverse process, the formation of bromocyclopentane (B41573) from cyclopentanol using HBr, is a known reaction. vedantu.com The conversion of bromocyclopentane to cyclopentanol can be achieved via nucleophilic substitution with a hydroxide ion. weebly.compearson.com

Rearrangement Reactions

The chemical behavior of this compound and its derivatives can be channeled through rearrangement pathways, most notably leading to a contraction of the five-membered ring. This transformation is not typically a direct rearrangement of the halohydrin itself but proceeds through an intermediate ketone, which then undergoes a Favorskii-type rearrangement.

The primary pathway for the rearrangement of the this compound carbon skeleton involves its oxidation to the corresponding α-haloketone, 2-bromocyclopentanone. This ketone, when subjected to basic conditions, can undergo a Favorskii rearrangement, a well-established method for the ring contraction of cyclic α-halo ketones. chemtube3d.comwordpress.comambeed.comddugu.ac.in This reaction provides a synthetic route from a cyclopentane system to a functionalized cyclobutane (B1203170) derivative.

The generally accepted mechanism for the Favorskii rearrangement of 2-bromocyclopentanone begins with the formation of an enolate ion on the side of the carbonyl group away from the bromine atom. chemtube3d.com This enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide ion and forming a strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by a base (such as a hydroxide or alkoxide ion) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring. This ring-opening occurs in a manner that generates a more stable carbanion, which is then protonated by the solvent to yield the final ring-contracted product. ddugu.ac.inyoutube.com

When hydroxide is used as the base, the product is cyclobutanecarboxylic acid. If an alkoxide, such as sodium methoxide, is employed, the corresponding ester, methyl cyclobutanecarboxylate, is formed. ambeed.comddugu.ac.in

It is important to distinguish this skeletal rearrangement from other base-induced reactions of this compound. For instance, treatment of trans-2-bromocyclopentanol with a strong base can lead to the formation of cyclopentene oxide through an intramolecular SN2 reaction, a process known as a Williamson ether synthesis. brainly.commsu.edu This reaction, however, does not involve a rearrangement of the carbon skeleton and thus represents a competing reaction pathway rather than a rearrangement.

The table below summarizes the expected products from the Favorskii rearrangement of 2-bromocyclopentanone, the oxidized form of this compound.

| Starting Material (after oxidation) | Base | Major Rearrangement Product |

| 2-Bromocyclopentanone | Sodium Hydroxide (NaOH) | Cyclobutanecarboxylic Acid |

| 2-Bromocyclopentanone | Sodium Methoxide (NaOCH₃) | Methyl Cyclobutanecarboxylate |

Detailed research has confirmed the stereochemical course and synthetic utility of the Favorskii rearrangement for various cyclic α-halo ketones, establishing it as a reliable method for accessing strained ring systems. harvard.edu The reaction of 2-bromocyclopentenone, a related unsaturated analog, with dienes followed by a quasi-Favorskii ring contraction has also been explored as a route to cyclopropane-containing bicyclic systems. wordpress.com

Stereochemical Investigations of 2 Bromocyclopentanol

Diastereoisomerism: cis- and trans-2-Bromocyclopentanol (B54715)

Diastereomers are stereoisomers that are not mirror images of each other. In the case of 2-bromocyclopentanol (B1604639), this manifests as cis and trans isomers, where the bromine and hydroxyl substituents are on the same or opposite sides of the cyclopentane (B165970) ring, respectively.

The synthesis of this compound diastereomers often results in a specific stereochemical outcome depending on the reaction mechanism. A common method for synthesizing trans-2-bromocyclopentanol is the reaction of cyclopentene (B43876) with N-bromosuccinimide (NBS) in the presence of water. vaia.com This reaction proceeds through an anti-addition mechanism. vaia.com Initially, a bromonium ion intermediate is formed, which is then attacked by a water molecule from the side opposite to the bromine atom. vaia.com182.160.97 This nucleophilic attack dictates the trans arrangement of the bromine and hydroxyl groups in the final product. vaia.com182.160.97

The formation of cis-2-bromocyclopentanol can also be achieved under specific reaction conditions. For instance, the reaction of a cyclopentene derivative with bromine and tetrabutylammonium (B224687) bromide (TBAB) has been shown to yield cis-2-bromocyclopentanol with high selectivity. adelaide.edu.au

Interconversion between the cis and trans diastereomers is not a spontaneous process under normal conditions and would require a chemical reaction that breaks and reforms the covalent bonds at the stereocenters.

The relative stability of the cis and trans diastereomers of this compound is influenced by a combination of steric and electronic factors. In the trans isomer, the substituents can adopt either a diequatorial or a diaxial conformation in the puckered cyclopentane ring. acs.orgnih.gov Theoretical calculations and experimental data from 3JHH coupling constants indicate that for trans-2-bromocyclopentanol, the diequatorial conformer is the more stable, accounting for approximately 60% of the equilibrium mixture. acs.orgnih.govacs.org This preference is influenced by electronic interactions, although traditional hydrogen bonding between the halogen and the hydroxyl group is not observed in this case. acs.org

For the cis isomer, the substituents are constrained to have one in an axial-like position and the other in an equatorial-like position. Detailed conformational analysis of cis-2-bromocyclopentanol is less commonly reported in the readily available literature compared to its trans counterpart.

Synthesis and Interconversion of Diastereoisomers

Enantiomerism: (1S,2R), (1R,2S), (1S,2S), (1R,2R) Isomers

Each diastereomer of this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. organicchemistrytutor.com

The cis isomer consists of the (1S,2R) and (1R,2S) enantiomers. organicchemistrytutor.comnih.gov

The trans isomer consists of the (1S,2S) and (1R,2R) enantiomers. organicchemistrytutor.comnih.gov

These enantiomers have identical physical properties (melting point, boiling point, etc.) but differ in their interaction with plane-polarized light and with other chiral molecules.

Chiroptical properties, such as optical rotation and circular dichroism (CD), are fundamental to the characterization of enantiomers. nih.govwiley.com These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. rsc.org The sign and magnitude of the optical rotation or CD signal are unique to a specific enantiomer, allowing for its identification and the determination of its enantiomeric purity. nih.gov

In research, the determination of chiroptical properties is crucial for assigning the absolute configuration (R/S) of the chiral centers. nih.gov This is often achieved by comparing experimentally measured data with those predicted by quantum mechanical calculations. nih.gov The reliability of these computational predictions has been steadily increasing, making them a valuable tool for stereochemical assignment. nih.gov

The stereochemical relationships between reactants, intermediates, and products are critical in understanding reaction mechanisms. For example, in the synthesis of trans-2-bromocyclopentanol from cyclopentene, the anti-addition mechanism ensures a specific stereochemical pathway. vaia.comcutm.ac.in

Furthermore, reactions involving chiral reagents or catalysts can lead to the selective formation of one enantiomer over the other, a process known as asymmetric synthesis. The stereochemical outcome of such reactions is highly dependent on the spatial arrangement of the atoms in both the substrate and the chiral influence.

Chiroptical Properties and Their Determination in Research

Conformational Analysis

The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations, most notably the envelope (Cs) and half-chair (C2) forms. acs.org The energy barrier for interconversion between these conformers is very small. researchgate.net The presence of substituents on the ring influences the conformational equilibrium, favoring conformations that minimize steric strain and optimize electronic interactions. acs.org

For trans-2-bromocyclopentanol, the conformational equilibrium is primarily between the diequatorial and diaxial conformers. acs.orgnih.gov As mentioned earlier, the diequatorial conformer is favored. acs.orgnih.gov This preference can be explained by analyzing various electronic interactions through methods like Natural Bond Orbital (NBO) analysis. acs.orgnih.gov

The conformational analysis of these molecules is often studied using a combination of experimental techniques, such as NMR spectroscopy (measuring coupling constants), and theoretical calculations. acs.orgresearchgate.net

Ring Conformations (e.g., Envelope, Half-Chair) and their Interconversion

Unlike the more rigid cyclohexane (B81311) ring, the cyclopentane ring is in a constant state of flux, rapidly interconverting between various puckered conformations to alleviate torsional strain. acs.orgfiveable.me The two most symmetrical and commonly discussed conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . acs.orgresearchgate.net

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth carbon atom is out of the plane, resembling a sealed envelope flap. For a substituted cyclopentane like this compound, the substituents can occupy either axial or equatorial-like positions, influencing the stability of the conformation. The half-chair conformation has three adjacent carbon atoms in a plane, with the other two carbons displaced on opposite sides of this plane. researchgate.net

The energy barrier between these conformations is very low, leading to a phenomenon known as pseudorotation. acs.org This means the molecule doesn't just flip between two distinct conformers but moves through a continuous cycle of conformations where the "pucker" appears to rotate around the ring. For substituted cyclopentanes, certain envelope and half-chair conformations are energy minima, and the molecule will predominantly exist in these stable forms. Theoretical calculations support that the conformational equilibria of compounds like trans-2-bromocyclopentanol can be effectively described as an equilibrium between their diaxial and diequatorial conformers, which adopt these puckered shapes. acs.orgnih.gov

Intramolecular Hydrogen Bonding and Stereoelectronic Effects on Conformation

The conformational preference of this compound is dictated by a delicate balance of steric and electronic effects. In the trans isomer, the hydroxyl and bromo groups can be either in a pseudo-diequatorial or a pseudo-diaxial arrangement.

Detailed studies combining nuclear magnetic resonance (NMR) spectroscopy, specifically the analysis of 3JHH coupling constants, and theoretical calculations have been conducted to determine the conformational equilibrium of trans-2-halocyclopentanols. acs.orgnih.gov For trans-2-bromocyclopentanol, research indicates that the diequatorial conformer is the more stable form, accounting for approximately 60% of the population in the equilibrium mixture across various solvents. acs.orgnih.govacs.org This preference is somewhat counterintuitive, as large substituents are often expected to prefer equatorial positions to minimize steric hindrance, but in a diequatorial arrangement, they can still experience significant gauche interactions.

The stability of the diequatorial conformer in the analogous six-membered ring, trans-2-bromocyclohexanol, is largely attributed to a stabilizing intramolecular hydrogen bond between the hydroxyl group and the bromine atom. researchgate.net However, in the case of trans-2-bromocyclopentanol, Natural Bond Orbital (NBO) analysis does not indicate a significant stabilizing interaction corresponding to a classic LP(Br) → σ*OH hydrogen bond. acs.org This suggests that while weak hydrogen bonding may contribute, other stereoelectronic interactions are the dominant factors governing the conformational preference. These can include hyperconjugative effects and dipole-dipole interactions, which collectively favor the diequatorial arrangement.

| Compound | Solvent | Diequatorial Conformer (%) | Diaxial Conformer (%) |

| trans-2-Fluorocyclopentanol | CCl₄, CDCl₃, (CD₃)₂CO | 55 | 45 |

| trans-2-Chlorocyclopentanol | CCl₄, CDCl₃, (CD₃)₂CO | 60 | 40 |

| trans-2-Bromocyclopentanol | CCl₄, CDCl₃, (CD₃)₂CO | 60 | 40 |

This table is based on data from experimental and theoretical 3JHH coupling constants. acs.orgnih.govacs.org

Influence of Conformation on Reactivity and Selectivity

The preferred conformation of this compound directly impacts its chemical reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the reactive groups is often a prerequisite for a specific reaction mechanism to proceed efficiently.

One illustrative example is the reaction of an optically active sample of trans-2-bromocyclopentanol with concentrated aqueous hydrobromic acid (HBr). pearson.com This reaction yields trans-1,2-dibromocyclopentane, but the product is optically inactive (a racemic mixture). pearson.com This outcome, retention of the trans configuration but with complete racemization, is explained by the reaction mechanism. The hydroxyl group is first protonated by HBr, converting it into a good leaving group (water). Its departure is likely assisted by the neighboring bromine atom, leading to the formation of a bridged bromonium ion or, more likely, a planar carbocation intermediate. pearson.com The planarity of this intermediate allows the bromide ion (Br⁻) to attack from either face with equal probability. This non-selective attack results in the formation of both enantiomers of the trans product in equal amounts, thus explaining the racemization. pearson.com

The conformation is also critical in base-induced reactions. For an E2 (elimination) reaction to occur, a proton and the leaving group (bromide) must be in an anti-periplanar arrangement. dokumen.pub Similarly, for intramolecular SN2 reactions, such as the formation of an epoxide from a halohydrin, the nucleophilic oxygen and the carbon bearing the leaving group must be able to adopt an anti-periplanar (or backside attack) geometry. The specific puckered conformations of this compound will either allow or disallow these required alignments, thereby determining the feasibility and rate of the reaction. For instance, the reaction of (1R,2R)-2-bromocyclopentanol with sodium hydroxide (B78521) to form an optically inactive product proceeds through a mechanism dictated by the accessible reactive conformations. thestudentroom.co.uk

Mechanistic Studies of Reactions Involving 2 Bromocyclopentanol

Solvolysis Mechanisms and Solvent Effects

Solvolysis refers to a reaction where the solvent acts as the nucleophile. For 2-bromocyclopentanol (B1604639), this typically involves the cleavage of the carbon-bromine bond, often proceeding through a carbocation intermediate, characteristic of an SN1 (unimolecular nucleophilic substitution) mechanism. libretexts.org The rate of solvolysis is highly dependent on the properties of the solvent.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. libretexts.org These solvents can stabilize the transition state leading to the carbocation and the halide anion through hydrogen bonding and their high dielectric constants. libretexts.org The highly polarized hydrogen atom in a polar protic solvent can interact with the leaving group (bromide), assisting in the C-Br bond cleavage, while the solvent's high dipole moment helps to stabilize the resulting carbocation intermediate. libretexts.org For instance, the rate of SN1 reactions increases dramatically with increasing solvent polarity. 182.160.97

The hydrolysis of this compound in water is a prime example of solvolysis. cdnsciencepub.com The rate and mechanism are influenced by the stereochemistry of the starting material (cis or trans). In these reactions, water acts as both the solvent and the nucleophile. libretexts.org The choice of solvent can significantly alter the reaction pathway; for example, using a poorer ionizing solvent than water can accentuate the effects of neighboring group participation. cdnsciencepub.com

Table 1: Effect of Solvent Polarity on Relative Rate of SN1 Solvolysis This table illustrates the general trend of solvent effects on SN1 reactions, which is applicable to the solvolysis of this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Acetic Acid (CH₃CO₂H) | 6 | 1 |

| Methanol (CH₃OH) | 33 | 4 |

| Water (H₂O) | 78 | 150,000 |

Data sourced from general observations on the effect of solvent polarity on SN1 reaction rates. libretexts.org

Role of Neighboring Group Participation by Hydroxyl and Bromine

Neighboring group participation (NGP), or anchimeric assistance, is a common mechanistic feature in the reactions of this compound. This occurs when a group proximal to the reacting center acts as an internal nucleophile, affecting the reaction rate and stereochemistry. dalalinstitute.com Both the hydroxyl and bromine substituents can act as neighboring groups.

Participation by Bromine: In the case of trans-2-bromocyclopentanol (B54715), the bromine atom can participate in the displacement of the leaving group (after protonation of the hydroxyl group). vaia.comaskfilo.com This participation involves the formation of a bridged intermediate known as a bromonium ion. vaia.comlibretexts.org The reaction is essentially the reverse of bromohydrin formation. askfilo.com This intramolecular attack leads to a symmetric bromonium ion, which explains the observed stereochemistry in subsequent reactions. askfilo.com

Participation by Hydroxyl: The hydroxyl group can also participate, particularly in its deprotonated alkoxide form. Under basic conditions, the alkoxide of cis-2-bromocyclopentanol can perform an intramolecular SN2 attack, displacing the bromide and forming a bicyclic ether known as cyclopentene (B43876) oxide. msu.edu For this to occur efficiently, the hydroxyl and bromo groups must be in a cis relationship to allow for backside attack. msu.edu In the solvolysis of cis-2-bromocyclopentanol, participation by the adjacent C-H bond (hydrogen participation) has been proposed, rather than direct hydroxyl group interaction. cdnsciencepub.com

The extent of anchimeric assistance can be influenced by solvent conditions. In poorer ionizing solvents, the need for internal assistance is greater, and the effects of NGP become more pronounced. cdnsciencepub.com

Carbocation Intermediates and their Stereochemical Implications

The formation of carbocation intermediates is central to understanding the SN1-type reactions of this compound. pearson.com When an optically active sample of trans-2-bromocyclopentanol reacts with concentrated aqueous hydrobromic acid, the hydroxyl group is protonated, turning it into a good leaving group (water). pearson.com The departure of water generates a secondary carbocation. pearson.com

This carbocation intermediate is sp² hybridized and has a planar geometry. pearson.comlibretexts.org The planarity of the carbocation has significant stereochemical consequences. The incoming nucleophile, in this case, a bromide ion (Br⁻), can attack the planar carbocation from either face with equal probability. pearson.com This non-discriminatory attack leads to the formation of both enantiomers of the product. pearson.com

A key observation is that while the reaction proceeds with racemization (loss of optical activity), it retains the trans configuration. pearson.com The product is racemic trans-1,2-dibromocyclopentane. vaia.compearson.com The retention of the trans stereochemistry is explained by the formation of a bridged bromonium ion intermediate, which blocks one face of the ring, or by the fact that the bromide ion attacks at the same position as the departing water molecule. askfilo.compearson.com The attack from either side of the planar carbocation is what leads to the racemic mixture of the trans product. pearson.com

Detailed Reaction Kinetic and Thermodynamic Analyses

Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms. A detailed analysis of the hydrolysis of cis- and trans-2-bromocyclopentanol in water revealed significant differences in their activation parameters, pointing to distinct mechanisms. cdnsciencepub.com

One of the most telling parameters is the apparent heat capacity of activation (ΔCp‡). This value reflects the change in the heat capacity of the system upon moving from the reactants to the transition state and is sensitive to the degree of solvent reorganization required for the activation process. cdnsciencepub.com

The hydrolysis of cis-2-bromocyclopentanol was found to have a ΔCp‡ value of approximately -68 cal deg⁻¹ mol⁻¹, which is identical to the value for cyclopentyl bromide. This suggests that the transition state for the cis isomer involves a significant degree of solvent reorganization, similar to a standard SN1 reaction. In contrast, the trans isomer exhibits a less negative ΔCp‡ of about -45 cal deg⁻¹ mol⁻¹. This difference indicates that the transition state for the trans isomer requires less solvent reorganization, which can be attributed to a different mechanism, likely one involving anchimeric assistance that delocalizes the developing positive charge internally. cdnsciencepub.com

Table 2: Apparent Heat Capacity of Activation (ΔCp‡) for the Hydrolysis of Alicyclic Bromides

| Compound | ΔCp‡ (cal deg⁻¹ mol⁻¹) | Proposed Mechanistic Feature |

|---|---|---|

| Cyclopentyl bromide | -68 | SN1-like, extensive solvent reorganization |

| cis-2-Bromocyclopentanol | -68 ± 6 | SN1-like with hydrogen participation, extensive solvent reorganization |

| trans-2-Bromocyclopentanol | ~ -45 | Anchimeric assistance, less solvent reorganization |

| Cyclohexyl bromide | -59 | SN1-like |

Data sourced from a study on the hydrolysis of alicyclic bromides. cdnsciencepub.com

Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining how isotopic substitution at a particular position affects the reaction rate. ias.ac.inlibretexts.org When a bond to an isotope is broken in the rate-determining step, a primary KIE is observed. ias.ac.in If the isotope is not at the bond being broken but is located nearby, a secondary KIE can be observed, which provides information about changes in hybridization at the carbon atom during the transition state.

In the study of this compound, secondary β-deuterium isotope effects were used to confirm the mechanism for the cis isomer. cdnsciencepub.com The solvolysis of cis-2-bromocyclopentanol-1-d (where the hydrogen on the carbon bearing the hydroxyl group is replaced by deuterium) showed a significant secondary β-deuterium isotope effect (kH/kD) of 2.28. cdnsciencepub.comresearchgate.net

This large value is indicative of substantial hydrogen participation in the transition state. cdnsciencepub.com As the C-Br bond breaks, the neighboring C-H bond assists in stabilizing the developing positive charge, leading to a transition state with significant carbocation character. This hydrogen participation is consistent with the observation that cyclopentanone (B42830) is the sole product of the reaction and aligns with the thermodynamic data suggesting an SN1-like mechanism with extensive charge development. cdnsciencepub.com

Table 3: Secondary β-Deuterium Isotope Effect in the Hydrolysis of cis-Halohydrins

| Compound | kH/kD | Inferred Mechanistic Detail |

|---|---|---|

| cis-2-bromocyclopentanol-1-d | 2.28 | Significant hydrogen participation in the transition state |

| cis-2-bromocyclohexanol-1-d | 2.45 | Significant hydrogen participation in the transition state |

Data sourced from a study on the hydrolysis of alicyclic bromides. cdnsciencepub.com

Applications in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The chiral nature of 2-bromocyclopentanol (B1604639), particularly its specific stereoisomers like (1S,2R)-2-bromocyclopentanol, renders it an important chiral building block in asymmetric synthesis. vulcanchem.com Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. The defined spatial arrangement of the hydroxyl and bromine groups in chiral this compound allows for stereocontrolled transformations, guiding the formation of subsequent stereocenters in a predictable manner. This is crucial in the synthesis of complex chiral molecules where multiple stereocenters need to be established with high precision. smolecule.com The use of such chiral synthons simplifies the synthetic route to enantiomerically pure targets by incorporating a pre-existing stereocenter, thus avoiding the need for challenging enantioselective reactions or resolutions at later stages. nih.gov

Precursor for Cyclopentene (B43876) and Cyclopentane (B165970) Derivatives

This compound serves as a ready precursor for a variety of cyclopentene and cyclopentane derivatives. Bromocyclopentane (B41573), a related compound, is known to be a precursor for cyclopentene and cyclopentanol (B49286). guidechem.com The hydroxyl group in this compound can be readily oxidized to a ketone, while the bromine atom can be eliminated to introduce a double bond, leading to the formation of 2-bromocyclopentenone. This α,β-unsaturated ketone is a valuable intermediate for further functionalization.

Furthermore, the bromine atom can be displaced through nucleophilic substitution reactions to introduce a wide range of substituents onto the cyclopentane ring. The hydroxyl group can direct these reactions or be used as a handle for further transformations. For instance, treatment of trans-2-bromocyclopentanol (B54715) with a strong base can lead to the formation of cyclopentene oxide, a versatile electrophile for ring-opening reactions.

The following table summarizes some of the key cyclopentane and cyclopentene derivatives that can be synthesized from this compound:

| Starting Material | Reagents and Conditions | Product | Application |

| trans-2-Bromocyclopentanol | Strong base (e.g., NaH) | Cyclopentene oxide | Intermediate for nucleophilic ring-opening |

| This compound | Oxidizing agent (e.g., PCC) | 2-Bromocyclopentanone (B1279250) | Precursor for α-functionalization |

| This compound | Eliminating agent (e.g., DBU) | Bromocyclopentene | Intermediate for coupling reactions |

Intermediate in the Synthesis of Natural Products and Bioactive Molecules

The synthesis of natural products and bioactive molecules is a significant area of organic chemistry, often driving the development of new synthetic methodologies. rsc.orgnih.govmdpi.comnih.gov this compound and its derivatives have been employed as key intermediates in the total synthesis of several complex natural products. The cyclopentane core is a common structural motif in a variety of natural products, and this compound provides a convenient starting point for their construction.

For example, the structural framework of this compound is amenable to transformations that can lead to the core of prostaglandins (B1171923) and other cyclopentanoid natural products. The ability to control the stereochemistry at the C1 and C2 positions is particularly advantageous in this context. The synthesis of complex molecules often involves a series of carefully planned steps, and the use of versatile intermediates like this compound can significantly streamline the process. libretexts.org

Role in the Construction of Fused and Bridged Ring Systems

Fused and bridged ring systems are common structural features in many complex natural products and other biologically important molecules. slideshare.netmasterorganicchemistry.comlibretexts.orgresearchgate.net The reactivity of this compound can be harnessed to construct such intricate polycyclic architectures. For instance, the hydroxyl group can be converted into a leaving group, and the resulting species can undergo intramolecular reactions to form a new ring fused or bridged to the original cyclopentane ring.

One strategy involves the intramolecular alkylation of a nucleophile tethered to the cyclopentane ring, with the bromine atom serving as the electrophilic site. The stereochemistry of the starting this compound can influence the stereochemical outcome of the cyclization reaction, allowing for the diastereoselective synthesis of complex ring systems. The development of transition-metal-catalyzed methods has further expanded the possibilities for constructing fused and bridged rings from precursors like this compound. nih.gov

Applications in Catalyst or Ligand Design

The chiral nature of this compound also makes it a potential candidate for the design of chiral ligands for asymmetric catalysis. smolecule.com Chiral ligands play a crucial role in enantioselective transition-metal catalysis by creating a chiral environment around the metal center, which in turn influences the stereochemical outcome of the reaction.

While direct applications of this compound as a ligand may be limited, it can serve as a chiral precursor for the synthesis of more complex ligands. The hydroxyl and bromine functionalities provide handles for the introduction of coordinating groups, such as phosphines or amines, which are commonly found in chiral ligands. The rigid cyclopentane backbone can provide a well-defined stereochemical environment, which is a desirable feature in a chiral ligand.

Computational and Theoretical Studies on 2 Bromocyclopentanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of 2-bromocyclopentanol (B1604639). These calculations, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a detailed picture of the molecule's stability and electron distribution.

Theoretical studies on trans-2-halocyclopentanols, including trans-2-bromocyclopentanol (B54715), have been performed to analyze their conformational preferences and electronic interactions. researchgate.netchemrxiv.org Geometries are often optimized using methods such as MP2 with basis sets like aug-cc-pVDZ, while single-point energies and Natural Bond Orbital (NBO) analyses are calculated at a higher level, for instance, B3LYP/cc-pVTZ. openstax.org

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Diequatorial | B3LYP/aug-cc-pVDZ | 0.00 | openstax.org |

| Diaxial | B3LYP/aug-cc-pVDZ | 0.59 | openstax.org |

These calculations provide foundational data on the molecule's intrinsic stability and the energy differences between its key conformations, which are essential for interpreting experimental results and predicting behavior in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. For a molecule like this compound, the five-membered ring is not rigid and undergoes rapid interconversion between various conformers, a process known as pseudorotation. openstax.org

The conformational equilibrium in cyclopentane (B165970) derivatives is often described as occurring between the envelope (C_s symmetry) and half-chair (C_2 symmetry) conformations. openstax.org The energy barrier between these forms is very low, leading to a state of conformational flux. openstax.org

In the case of trans-2-bromocyclopentanol, the conformational equilibrium is dominated by the diequatorial and diaxial forms. researchgate.netchemrxiv.org Theoretical calculations combined with experimental data, such as ³J(HH) coupling constants, have been used to determine the populations of these conformers in solution. chemrxiv.orglibretexts.org For trans-2-bromocyclopentanol, the diequatorial conformer is favored, constituting about 60% of the equilibrium mixture in various solvents. researchgate.netopenstax.orgmasterorganicchemistry.com This preference is influenced by a combination of steric and electronic effects.

| Conformer | Population (%) | Method | Reference |

|---|---|---|---|

| Diequatorial | ~60% | Experimental/Theoretical ³J(HH) analysis | researchgate.netopenstax.orgmasterorganicchemistry.com |

| Diaxial | ~40% | Experimental/Theoretical ³J(HH) analysis | researchgate.netopenstax.orgmasterorganicchemistry.com |

Although extensive MD simulations specifically for this compound are not widely documented in the searched literature, the principles are well-established for analyzing the conformational space of flexible molecules. acs.org Such simulations would be invaluable for mapping the entire pseudorotational pathway and understanding the influence of solvent on the conformational landscape.

Prediction of Reactivity and Selectivity via Theoretical Models

Theoretical models are increasingly used to predict the reactivity and selectivity of chemical reactions, offering a way to rationalize experimental outcomes and design new synthetic pathways. cutm.ac.in For this compound, its reactivity is linked to the functional groups present: the hydroxyl group and the carbon-bromine bond.

While specific theoretical models predicting the reactivity of this compound are not extensively detailed in the reviewed literature, models for analogous systems provide relevant insights. For instance, deep learning frameworks like EnzyKR have been developed to predict the stereoselective outcomes of hydrolase-catalyzed reactions, which can include the kinetic resolution of halohydrins. researchgate.netchemrxiv.org These models use a classifier-regressor architecture to predict activation free energies for different enantiomers based on structural features of the enzyme-substrate complex. chemrxiv.org

The formation of this compound itself, via the reaction of cyclopentene (B43876) with bromine in water, is a classic example of electrophilic addition where regioselectivity and stereoselectivity are key. libretexts.org Theoretical models for such reactions focus on the stability of intermediates, like the cyclic bromonium ion. masterorganicchemistry.comstackexchange.com The regioselectivity, where the nucleophile (water) attacks the more substituted carbon, is rationalized by the transition state having a partial positive charge that is better stabilized on the more substituted carbon. wikipedia.org Computational tools aid in predicting these outcomes and optimizing synthesis protocols. cutm.ac.in

Transition State Characterization and Reaction Pathway Modeling

Understanding a chemical reaction requires detailed knowledge of its mechanism, including the structures of any intermediates and transition states. Transition state theory (TST) provides the framework for this analysis, and computational chemistry allows for the characterization of these fleeting structures. researchgate.net

The primary reaction pathway involving this compound is its formation from cyclopentene. The mechanism proceeds through a cyclic bromonium ion intermediate, which dictates the anti-stereochemistry of the addition. masterorganicchemistry.comlibretexts.org

Mechanism of trans-2-Bromocyclopentanol Formation:

Electrophilic Attack: The π-bond of cyclopentene attacks a bromine molecule (Br₂), forming a cyclic bromonium ion intermediate and a bromide ion (Br⁻). openstax.orgmasterorganicchemistry.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine atom (backside attack). youtube.com This attack occurs at the carbon that can better stabilize a partial positive charge in the transition state. wikipedia.org

Deprotonation: The resulting protonated bromohydrin is deprotonated by another water molecule to yield the final trans-2-bromocyclopentanol product. masterorganicchemistry.com

Computational modeling of this pathway would involve locating the transition state for the ring-opening of the bromonium ion by water. While specific transition state calculations for the reactions of this compound are not prominent in the searched literature, studies on analogous systems, like the solvolysis of bromochlorides, utilize computational methods (e.g., M06-2X/6-31G+(d) with an implicit solvation model) to investigate transition states and the role of the solvent in stabilizing charged intermediates. acs.org Such studies confirm that both solvent dielectric and explicit hydrogen bonding can significantly lower the activation barriers for ionization. acs.org

Analysis of Intramolecular Interactions (e.g., Hyperconjugation, Anomeric Effects)

Intramolecular interactions, such as hyperconjugation, play a crucial role in determining the conformational stability of molecules. cutm.ac.in Natural Bond Orbital (NBO) analysis is a powerful computational method used to dissect these interactions and quantify their energetic contributions. openstax.org

In trans-2-bromocyclopentanol, the preference for the diequatorial conformer over the diaxial one can be explained by analyzing stabilizing and destabilizing orbital interactions. openstax.org Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital.

Key hyperconjugative interactions identified through NBO analysis (at the B3LYP/cc-pVTZ level) that stabilize the conformers of trans-2-halocyclopentanols include delocalizations involving C-C, C-O, C-X (where X is the halogen), and C-H bonds. openstax.org For trans-2-bromocyclopentanol, the sum of these interactions favors the diequatorial conformer.

One specific type of stereoelectronic interaction often considered in such systems is the anomeric effect, which typically involves the donation of electron density from a heteroatom lone pair to an adjacent antibonding σ* orbital (e.g., n -> σ). researchgate.net In the context of 2-halocyclopentanols, a potential intramolecular hydrogen bond of the type LP(X) → σOH was investigated but was not observed to be a significant stabilizing interaction based on NBO analysis, distinguishing it from its six-membered ring analogue, trans-2-bromocyclohexanol. openstax.org The conformational preference is instead governed by a balance of other hyperconjugative and steric effects.

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| σ(C1-C5) | σ(C1-H1) | 3.89 | openstax.org |

| σ(C2-C3) | σ(C1-C5) | 2.93 | openstax.org |

| σ(C4-C5) | σ(C1-O) | 2.96 | openstax.org |

| LP(2)O | σ(C1-H1) | 2.35 | openstax.org |

Note: LP(2)O refers to the second lone pair on the oxygen atom. Energies are calculated at the B3LYP/cc-pVTZ//MP2/aug-cc-pVDZ level. This table presents a subset of the many interactions present.

The interplay of these subtle electronic effects, as revealed by theoretical calculations, is decisive in establishing the conformational landscape and, consequently, the reactivity of this compound. openstax.orgcutm.ac.in

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of 2-bromocyclopentanol (B1604639) and related halohydrins is no exception. Future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving atom economy.

Key areas of development include:

Biocatalytic Methods: Enzymes offer high selectivity under mild reaction conditions, making them ideal for green synthesis. unipd.it Research is expanding on the use of biocatalysts for producing enantioenriched β-halohydrins. unipd.it Four main biocatalytic strategies have been identified: asymmetric reduction of prochiral haloketones using carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), and kinetic resolution of racemic halohydrins via lipases or halohydrin dehalogenases (HHDHs). unipd.it For instance, a cascade reaction using a P450 enzyme and a halohydrin dehalogenase has been developed to produce β-halohydrins with excellent enantioselectivity (98–99% ee). unipd.it Such enzymatic routes represent a greener alternative to traditional chemical methods. bio-conferences.org

Solvent-Free and Supported Reagents: A significant trend is the move away from volatile and often toxic organic solvents. Research has demonstrated the successful synthesis of bromohydrins and iodohydrins from glycerol (B35011) dichlorohydrin under solvent-free conditions, using either homogeneous media with additives or alumina-supported reagents. tandfonline.com This approach not only reduces environmental impact but can also lead to high conversions and selectivities. tandfonline.com The use of potassium iodide (KI) supported on alumina (B75360) for iodination in a solvent-free Finkelstein reaction highlights the potential for developing novel, eco-friendly solid-supported reagent systems for halohydrin synthesis. tandfonline.com

Sustainable Cyclization Catalysts: The conversion of halohydrins to valuable epoxides is a critical transformation. Future research will explore sustainable catalysts for this cyclization. An example is the development of hierarchically ordered mesoporous layered double hydroxide (B78521) (LDH) materials, which can act as efficient solid-base catalysts for the cyclization of halohydrins to epoxides. researchgate.net

Exploration of Novel Catalytic Transformations

Catalysis is central to modern organic synthesis, and the development of new catalysts for the synthesis and transformation of this compound is a vibrant area of research.

Emerging trends in this area include:

Advanced Metal-Based Catalysts: Researchers are exploring a variety of metal catalysts to achieve high regio- and stereoselectivity in halohydrin synthesis. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective catalyst for the ring-opening of epoxides with halide ions under mild conditions, producing β-halohydrins in excellent yields with high selectivity. tandfonline.com Other research focuses on heterogeneous iron-based catalysts, which are attractive due to iron's abundance and low toxicity, for various organic transformations, including oxidation reactions that could be relevant to halohydrin chemistry. mdpi.com

Photocatalysis: Visible light-induced catalysis is an emerging field that offers green and efficient reaction pathways. nih.gov Cobalt complexes, for example, can be photoexcited to generate catalytic species capable of various transformations. nih.gov The application of such photocatalytic systems to the synthesis or functionalization of this compound could open new avenues for its use in complex molecule synthesis.

Enzymatic Transformations: Beyond their use in synthesis, enzymes like halohydrin dehalogenases (HHDHs) are powerful catalysts for transforming halohydrins. researchgate.net HHDHs catalyze the reversible conversion of epoxides and are being engineered for the synthesis of valuable chiral compounds. researchgate.net Future work will likely involve engineering these enzymes to accept a broader range of substrates, including cyclic halohydrins like this compound, and to catalyze novel transformations for producing chiral building blocks. researchgate.net

Investigation of New Reactivity Patterns and Rearrangements

A deeper understanding of the intrinsic reactivity of this compound can lead to the discovery of novel synthetic applications. While some reactions are well-established, there is still room for exploration.

Key research directions include:

Intramolecular Transformations: The conversion of this compound to cyclopentene (B43876) oxide via an intramolecular Sₙ2 reaction is a well-known process, particularly for the trans isomer. msu.edu Future studies may focus on controlling the stereochemical outcome of this reaction and exploring the reactivity of the resulting epoxide. The reaction requires the alkoxide, formed by deprotonating the hydroxyl group, to perform a backside attack on the carbon bearing the bromine atom, which is sterically feasible in the trans configuration. msu.edu

Neighboring Group Participation: The hydroxyl group in this compound can act as a neighboring group, influencing the outcome of reactions at the bromine-bearing carbon. This participation can lead to the formation of intermediates that dictate the stereochemistry of the final product. adelaide.edu.au Investigating this phenomenon with a wider range of electrophiles and nucleophiles could reveal new and synthetically useful reactivity patterns.

Carbocation-Mediated Reactions: While the formation of halohydrins from alkenes often proceeds through a bridged halonium ion intermediate, which prevents rearrangements cutm.ac.in182.160.97, subsequent reactions of this compound could involve carbocation intermediates under certain conditions. Exploring reactions that promote the formation of a carbocation, for example, by using Lewis acids, could lead to skeletal rearrangements and the formation of novel cyclopentane (B165970) derivatives.

Advanced Spectroscopic Techniques for Elucidating Structure-Reactivity Relationships

Understanding the precise three-dimensional structure of this compound and its reaction intermediates is crucial for explaining and predicting its chemical behavior. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Future applications of spectroscopy in this context include:

Elucidating Stereochemistry: The relative orientation of the bromine and hydroxyl groups (cis or trans) profoundly impacts reactivity. msu.edu Advanced NMR techniques, such as NOE (Nuclear Overhauser Effect) spectroscopy, can be used to definitively determine the stereochemistry of this compound isomers and their products. The relationship between stereoisomers, such as enantiomers and diastereomers, can be defined by the configuration at the chiral centers (e.g., (1S, 2R)-2-bromocyclopentanol vs. (1S, 2S)-2-bromocyclopentanol). organicchemistrytutor.com

In Situ Reaction Monitoring: Spectroscopic methods like Raman and infrared (IR) spectroscopy can be used for in situ monitoring of reactions. This allows for the direct observation of intermediates and the determination of reaction kinetics. For example, Raman spectroscopy has been used to study hydrate (B1144303) structures and guest-host interactions, demonstrating its power in characterizing complex chemical environments, a principle applicable to tracking catalytic reactions involving this compound. researchgate.net

Mass Spectrometry: Electron ionization mass spectrometry provides information on the fragmentation patterns of molecules like trans-2-bromocyclopentanol (B54715), which helps in its identification and structural characterization. nist.gov Advanced mass spectrometry techniques, coupled with isotopic labeling (e.g., using deuterated analogs), can be powerful tools for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift towards more efficient and data-rich experimentation is driving the adoption of flow chemistry and automated synthesis platforms in chemical research and development.

The application of these technologies to this compound chemistry promises several advantages:

Process Optimization and Scale-Up: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. mdpi.com These systems are ideal for optimizing the synthesis of this compound and for scaling up production in a controlled and efficient manner.

High-Throughput Screening: Automated parallel synthesis platforms enable the rapid screening of a wide range of catalysts, reagents, and reaction conditions. azom.com Platforms like the AutoMATE or PolyBLOCK allow for multiple reactions to be run simultaneously with independent control over each reaction zone, making them perfect for discovering novel catalytic transformations or optimizing reaction conditions for this compound. azom.comhelgroup.com

Enhanced Data Collection and Analysis: Automated platforms are often integrated with analytical tools and sophisticated software for real-time data logging and analysis. azom.com This integration facilitates Design of Experiments (DoE) campaigns and provides a wealth of data that can be used to build predictive models for reaction outcomes, accelerating the development of new synthetic methods. azom.comimperial.ac.uk

Q & A

Q. What are the key physical properties of 2-bromocyclopentanol, and how do they influence its handling in laboratory settings?

- Answer: this compound (C₅H₉BrO, molecular weight 165.03 g/mol) has a boiling point of 205.5°C at 760 mmHg, a flash point of 78.1°C, and a density of 1.649 g/cm³ . These properties necessitate careful temperature control during distillation to avoid decomposition and proper storage in flame-resistant cabinets due to its flammability. Its vapor pressure (0.0593 mmHg at 25°C) indicates low volatility, reducing inhalation risks but requiring ventilation during prolonged use.

Q. What spectroscopic methods are commonly employed to characterize this compound, and what spectral features confirm its structure?

- Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for the hydroxyl proton (δ 1.5–2.5 ppm, broad) and cyclopentyl protons (δ 1.6–2.2 ppm, multiplet due to ring strain). The bromine atom deshields adjacent protons, causing distinct splitting patterns .

- ¹³C NMR: The brominated carbon (C-2) appears at δ 40–50 ppm, while the hydroxyl-bearing carbon (C-1) is near δ 70–75 ppm.

- IR Spectroscopy: A strong O-H stretch (~3200–3600 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹) confirm functional groups .

- Mass Spectrometry: The molecular ion peak at m/z 165 (with isotopic patterns for bromine) and fragmentation peaks (e.g., loss of H₂O or Br) validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

- Answer: Stereochemical inconsistencies often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To address this:

- Mechanistic Studies: Use kinetic isotope effects (KIEs) or computational modeling (DFT) to identify dominant pathways .

- Chiral Chromatography: Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify enantiomeric excess (ee) .

- Stereochemical Tracking: Isotopic labeling (e.g., deuterium at C-1) can reveal retention/inversion of configuration during bromination .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Answer:

- Density Functional Theory (DFT): Calculate transition state energies to compare SN1 (carbocation intermediate) vs. SN2 (concerted mechanism) pathways. Solvent effects (e.g., polar protic vs. aprotic) can be modeled using continuum solvation models (e.g., SMD) .

- Molecular Dynamics (MD): Simulate steric effects in the cyclopentanol ring to predict regioselectivity in ring-opening reactions .

- QSPR Models: Relate molecular descriptors (e.g., electrophilicity index) to reaction rates with nucleophiles like OH⁻ or NH₃ .